molecular formula C11H8FN3O2 B8528418 (5-Fluoro-2-nitrophenyl)pyridin-3-ylamine

(5-Fluoro-2-nitrophenyl)pyridin-3-ylamine

Cat. No.: B8528418
M. Wt: 233.20 g/mol
InChI Key: KCCCDLIAYWFRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-2-nitrophenyl)pyridin-3-ylamine is a useful research compound. Its molecular formula is C11H8FN3O2 and its molecular weight is 233.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8FN3O2

Molecular Weight

233.20 g/mol

IUPAC Name

N-(5-fluoro-2-nitrophenyl)pyridin-3-amine

InChI

InChI=1S/C11H8FN3O2/c12-8-3-4-11(15(16)17)10(6-8)14-9-2-1-5-13-7-9/h1-7,14H

InChI Key

KCCCDLIAYWFRHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

LiHMDS (1.0M in THF, 12.6 mL, 12.6 mmol) was added dropwise to a stirred solution of pyridin-3-ylamine (621 mg, 6.60 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere at −78° C. After 45 min stirring at −78° C., a solution of 2,4-difluoro-1-nitrobenzene (690 μL, 6.29 mmol) in THF (10 mL) was added and stirring continued for 1 h. The solution was poured into an aqueous solution of NH4Cl (100 mL) and extracted with EtOAc (×3). The combined organic fractions were washed with water, followed by brine, dried (Na2SO4) and concentrated in vacuo. The resulting residue was triturated with EtOAc to afford the title compound as a dark orange solid (638 mg). The mother liquours were concentrated under reduced pressure to afford the title compound as a dark orange solid (648 mg, 87% for the combined batches). 1H NMR (CDCl3, 400 MHz): δ 9.60 (1H, br s), 8.63 (1H, s), 8.56 (1H, d, J=4.76 Hz), 8.35-8.27 (1H, m), 7.65 (1H, d, J=8.20 Hz), 7.45-7.38 (1H, m), 6.75 (1H, d, J=11.14 Hz), 6.57 (1H, t, J=8.24 Hz)
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
621 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
690 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

LiHMDS (1.0M in THF, 50 mL, 50 mmol) was added dropwise to a stirred solution of pyridin-3-ylamine (2.5 g, 26.4 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere at −70° C. After 10 min stirring at −78° C., a solution of 2,4-difluoro-1-nitrobenzene (4.0 g, 25.1 mmol) in THF (40 mL) was added dropwise at −78° C. The reaction mixture was slowly warmed to RT. After 4 h stirring at RT, the crude mixture was quenched by addition of an aqueous solution of NH4Cl and the aqueous fraction extracted with EtOAc. The combined organic fractions were washed with brine, dried (MgSO4) and concentrated in vacuo to afford the title compound as a red solid (quantitative). 1H NMR (CDCl3, 300 MHz): δ 9.58 (1H, br s), 8.61 (1H, d, J=2.64 Hz), 8.55 (1H, d, J=4.76 Hz), 8.29 (1H, dd, J=9.47, 5.92 Hz), 7.66-7.61 (1H, m), 7.40 (1H, dd, J=8.19, 4.75 Hz), 6.74 (1H, dd, J=10.95, 2.62 Hz), 6.60-6.51 (1H, m).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.